5-Butoxy-N-butyl-1-phenyl-1H-pyrazole-3-carboxamide

Lipophilicity Drug-likeness Permeability

5-Butoxy-N-butyl-1-phenyl-1H-pyrazole-3-carboxamide is a fully substituted 1H-pyrazole-3-carboxamide bearing a lipophilic 5-butoxy ether, an N-butyl carboxamide side‑chain, and a 1‑phenyl ring on the heterocyclic scaffold. It belongs to the broader family of 1,5‑disubstituted pyrazole‑3‑carboxamides that have been extensively explored as cannabinoid (CB1/CB2) receptor ligands, anti‑inflammatory agents, and agrochemical intermediates.

Molecular Formula C18H25N3O2
Molecular Weight 315.4 g/mol
CAS No. 55228-47-2
Cat. No. B13809309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Butoxy-N-butyl-1-phenyl-1H-pyrazole-3-carboxamide
CAS55228-47-2
Molecular FormulaC18H25N3O2
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCCCCNC(=O)C1=NN(C(=C1)OCCCC)C2=CC=CC=C2
InChIInChI=1S/C18H25N3O2/c1-3-5-12-19-18(22)16-14-17(23-13-6-4-2)21(20-16)15-10-8-7-9-11-15/h7-11,14H,3-6,12-13H2,1-2H3,(H,19,22)
InChIKeyXEGGIQBCXBHPIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Butoxy-N-butyl-1-phenyl-1H-pyrazole-3-carboxamide (CAS 55228-47-2): Procurement-Grade Chemical Identity and Class Context


5-Butoxy-N-butyl-1-phenyl-1H-pyrazole-3-carboxamide is a fully substituted 1H-pyrazole-3-carboxamide bearing a lipophilic 5-butoxy ether, an N-butyl carboxamide side‑chain, and a 1‑phenyl ring on the heterocyclic scaffold. It belongs to the broader family of 1,5‑disubstituted pyrazole‑3‑carboxamides that have been extensively explored as cannabinoid (CB1/CB2) receptor ligands, anti‑inflammatory agents, and agrochemical intermediates [1][2]. Unlike the canonical CB1 antagonist rimonabant (SR141716) and CB2 antagonist SR144528, which feature a 5‑aryl substituent, this compound carries a 5‑alkoxy group — a substitution pattern that markedly alters hydrogen‑bonding capacity, conformational preference, and lipophilicity relative to 5‑aryl and 5‑hydroxy analogs [2][3].

Why N-Alkyl Chain Length and Hydrogen-Bonding Capacity Make 5-Butoxy-N-butyl-1-phenyl-1H-pyrazole-3-carboxamide (55228-47-2) Non-Interchangeable with In-Class Analogs


Within the 5‑butoxy‑1‑phenyl‑1H‑pyrazole‑3‑carboxamide sub‑class, the N‑alkyl substituent (methyl, ethyl, propyl, butyl, or dimethyl) controls three parameters critical for both biological target engagement and physicochemical developability: (i) the number of hydrogen‑bond donors (HBD), (ii) lipophilicity (XLogP), and (iii) conformational flexibility (rotatable bond count). The N‑butyl analog (55228‑47‑2) is the only member of the series that simultaneously provides a single HBD (amide NH) and the highest lipophilicity, whereas the N,N‑dimethyl analog lacks an HBD entirely and the primary amide (55228‑44‑9) possesses two HBDs, altering solubility and membrane permeability in opposite directions [1]. Because SAR studies on pyrazole‑3‑carboxamide cannabinoid ligands demonstrate that even a one‑carbon alteration in the N‑alkyl chain can shift CB1/CB2 selectivity by >10‑fold [2], generic substitution without matched quantitative data risks loss of target affinity, altered selectivity, or unpredictable in‑vivo pharmacokinetics.

Quantitative Differentiation Evidence: 5-Butoxy-N-butyl-1-phenyl-1H-pyrazole-3-carboxamide (55228-47-2) vs. Closest Analogs


Lipophilicity (XLogP) Comparison: N-Butyl vs. N-Ethyl and N-Methyl Analogs

The N‑butyl chain increases computed lipophilicity by approximately 0.8–1.4 logP units relative to the N‑ethyl and N‑methyl analogs. Higher XLogP is associated with improved passive membrane permeability, which can translate into higher oral absorption or cell‑based potency for intracellular targets [1].

Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Donor Count: Critical Distinction from N,N-Dimethyl and Primary Amide Analogs

The target compound possesses exactly one hydrogen‑bond donor (amide NH), contrasting with the tertiary amide N,N‑dimethyl analog (zero HBDs) and the primary amide (two HBDs). HBD count directly influences aqueous solubility, crystal packing, and the ability to form specific donor‑acceptor interactions with biological targets [1]. In pyrazole‑3‑carboxamide cannabinoid ligands, the presence of a single amide NH is often required for high‑affinity CB1/CB2 binding, whereas tertiary amides lose key hydrogen‑bond interactions [2].

Hydrogen bonding Solubility Target engagement

Solid-State Conformation: Intramolecular N–H···N Hydrogen Bond Locks a Pseudo-Cyclic Geometry Absent in Tertiary Amides

Single‑crystal X‑ray diffraction reveals that the amide NH forms an intramolecular N–H···N hydrogen bond with the pyrazole N2 nitrogen, creating a rigid five‑membered pseudo‑ring that flattens the carboxamide relative to the pyrazole ring [1]. This conformational lock is impossible in the N,N‑dimethyl analog (no NH donor) and is likely weaker or absent in the primary amide due to competing intermolecular hydrogen bonds. Pre‑organization of the carboxamide in a specific geometry can reduce entropic penalty upon target binding, potentially improving binding affinity for receptors that recognize a planar or pseudo‑planar amide conformation [2].

Crystal structure Conformational restriction Molecular recognition

Molecular Weight and Rotatable Bond Count Differentiate Pharmacokinetic Developability from Lower Homologs

With a molecular weight of 315.4 g/mol and 9 rotatable bonds, the N‑butyl compound occupies a distinct developability space compared to the N‑methyl (MW 273.3, 6 rotatable bonds) and N‑ethyl (MW 287.4, 7 rotatable bonds) analogs. Both parameters fall within the “lead‑like” and “drug‑like” (Rule‑of‑Five) boundaries, but the incremental increases in MW and flexibility for the N‑butyl compound predict moderately reduced aqueous solubility and increased metabolic lability relative to the lower homologs — properties that can be either advantageous (prolonged half‑life) or disadvantageous (solubility‑limited absorption) depending on the target product profile [1]. No ChEMBL bioactivity data for CB1, CB2, or other pharmacological targets were available for any member of this series at the time of analysis (ChEMBL CHEMBL3275685 reports 3 bioactivity results but no standardized potency values) [2]. Procurement decisions must therefore rely on these physicochemical differentiators combined with project‑specific in‑house screening.

Physicochemical profile Oral bioavailability Lead-likeness

Evidence-Backed Procurement Scenarios for 5-Butoxy-N-butyl-1-phenyl-1H-pyrazole-3-carboxamide (55228-47-2)


Medicinal Chemistry SAR Exploration of Cannabinoid CB1/CB2 Receptor Ligands

When expanding a structure–activity relationship (SAR) series based on the 1,5‑disubstituted pyrazole‑3‑carboxamide pharmacophore, the N‑butyl compound (55228‑47‑2) offers the highest lipophilicity (XLogP = 4.3) and retains the single amide NH donor critical for CB1/CB2 interactions, whereas the N,N‑dimethyl analog lacks this donor [1][2]. This makes the N‑butyl variant the most suitable candidate for probing lipophilicity‑driven potency gains without sacrificing the hydrogen‑bond pharmacophore essential for cannabinoid receptor binding.

Crystallography and Biophysical Studies Requiring a Defined Amide Conformation

Single‑crystal X‑ray data confirm that 55228‑47‑2 adopts a rigid intramolecular N–H···N hydrogen‑bonded pseudo‑cyclic conformation [1]. This pre‑organized geometry is absent in tertiary amide analogs, making the N‑butyl compound the preferred choice for co‑crystallization trials, NMR‑based binding studies, or computational docking where a defined starting conformation is required.

Synthetic Building Block for Late‑Stage Functionalization

The N‑butyl amide function can serve as a protected amine or be further derivatized via alkylation, acylation, or reduction, while the 5‑butoxy group provides a stable ether linkage distinct from the more reactive 5‑hydroxy or 5‑chloro intermediates [1]. For parallel synthesis or combinatorial library construction, 55228‑47‑2 provides a unique combination of protecting‑group stability and functional‑group orthogonality compared to its N‑des‑alkyl or N‑methyl counterparts.

Physicochemical Profiling and Developability Assessment in Lead Optimization

With a molecular weight of 315.4 g/mol and XLogP of 4.3, the compound sits at the upper boundary of lead‑like space [1]. When used as a reference compound in solubility, permeability (PAMPA/Caco‑2), and metabolic stability assays, it provides a benchmark for the lipophilic end of the 5‑alkoxy‑pyrazole‑3‑carboxamide series, enabling direct comparison with the more polar N‑methyl (XLogP ~2.9) and N‑ethyl (XLogP ~3.5) analogs to establish lipophilicity‑property relationships.

Quote Request

Request a Quote for 5-Butoxy-N-butyl-1-phenyl-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.